Propylamine, 3-(tripropylsilyl)-
Description
Propylamine, 3-(tripropylsilyl)-, is a silylated amine compound with a silicon atom bonded to three propyl groups and a propylamine chain. Its molecular formula is C₁₂H₂₉NSi, and its approximate molecular weight is 215.09 g/mol (calculated). This compound is characterized by its hydrophobic tripropylsilyl substituent, which distinguishes it from hydrolyzable trialkoxysilyl analogs.
A key application of 3-(tripropylsilyl)propylamine is in the synthesis of reversible ionic liquids, such as 3-(tripropylsilyl)-propylammonium 3-(tripropylsilyl)-propyl carbamate (TPSAC), used for oil shale extraction . The tripropylsilyl group enhances hydrophobicity and stability, making it suitable for solvent systems requiring non-polar environments.
Properties
CAS No. |
18082-95-6 |
|---|---|
Molecular Formula |
C12H29NSi |
Molecular Weight |
215.45 g/mol |
IUPAC Name |
3-tripropylsilylpropan-1-amine |
InChI |
InChI=1S/C12H29NSi/c1-4-9-14(10-5-2,11-6-3)12-7-8-13/h4-13H2,1-3H3 |
InChI Key |
PKFRGTZCJGGYHN-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)CCCN |
Canonical SMILES |
CCC[Si](CCC)(CCC)CCCN |
Other CAS No. |
18082-95-6 |
Synonyms |
3-(Tripropylsilyl)-1-propanamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Reactivity and Functional Properties
Tripropylsilyl vs. Trialkoxysilyl Groups :
- Hydrolysis Reactivity: Trialkoxysilyl (trimethoxy/triethoxy): Highly reactive due to hydrolyzable alkoxy groups, enabling siloxane crosslinking in sol-gel processes . Tripropylsilyl: Non-hydrolyzable, resulting in stable hydrophobic materials .
- CO₂ Reactivity :
Preparation Methods
Reaction Scheme
Methodology
Hydrosilylation is a widely used method for introducing silyl groups to unsaturated hydrocarbons. Allylamine reacts with tripropylsilane in the presence of a platinum-based catalyst (e.g., Speier’s catalyst, H2PtCl6) under mild conditions (60–80°C, 1–4 hours). The reaction proceeds via anti-Markovnikov addition, yielding 3-(tripropylsilyl)propylamine.
Key Parameters:
Advantages:
-
High regioselectivity.
-
Scalable for industrial production.
Nucleophilic Substitution of 3-Chloropropyltripropylsilane
Reaction Scheme
Methodology
This two-step process involves:
Key Parameters:
Challenges:
-
Handling hygroscopic intermediates.
-
Competing side reactions (e.g., hydrolysis).
Grignard Reagent Approach
Reaction Scheme
Methodology
-
Grignard Reagent Preparation :
3-Aminopropyl magnesium bromide is synthesized from 3-bromopropylamine and Mg in THF. -
Silylation :
The Grignard reagent reacts with tripropylchlorosilane at 0–25°C for 2–4 hours.
Key Parameters:
Limitations:
-
Sensitivity of amino groups to strong bases.
-
Requires protective groups (e.g., phthalimide) to prevent side reactions.
Reductive Amination of 3-(Tripropylsilyl)propanal
Reaction Scheme
Methodology
-
Aldehyde Synthesis :
Oxidation of 3-(tripropylsilyl)propanol or hydrosilylation of acrolein. -
Reductive Amination :
The aldehyde reacts with ammonia in the presence of NaBH4 or H2/Pd-C.
Key Parameters:
-
Reducing Agent : NaBH4 (room temperature, 2–4 hours).
-
Yield : 55–70% (extrapolated from similar reductive aminations).
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Temperature | Yield | Complexity |
|---|---|---|---|---|
| Hydrosilylation | Pt catalyst | 60–80°C | 70–85% | Moderate |
| Nucleophilic Substitution | NH3, KOH | 50–80°C | 60–75% | High |
| Grignard Reaction | Mg, THF | 0–25°C | 50–65% | High |
| Reductive Amination | NaBH4 | 25°C | 55–70% | Low |
Challenges and Optimization Strategies
-
Hydrosilylation : Catalyst cost and silane purity impact efficiency.
-
Nucleophilic Substitution : Requires anhydrous conditions to prevent hydrolysis.
-
Grignard Method : Limited by the instability of amino-Grignard reagents.
-
Reductive Amination : Dependent on aldehyde precursor availability.
Q & A
Q. How can computational modeling predict the compound’s interaction with hydrophobic surfaces?
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